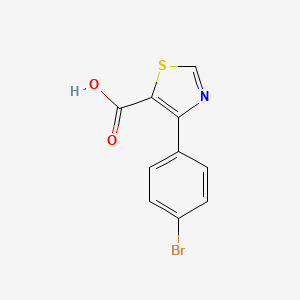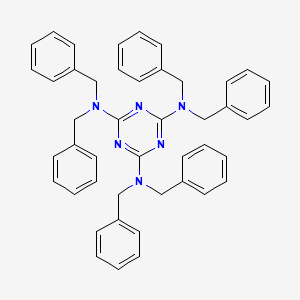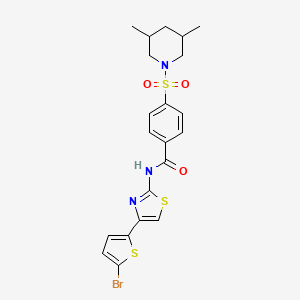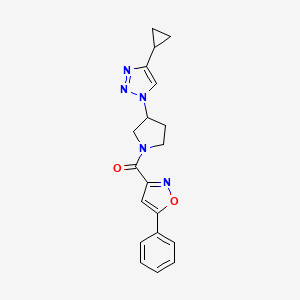![molecular formula C21H20FN3O3S2 B2451034 3-(4-氟苯磺酰胺)-N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 898466-34-7](/img/structure/B2451034.png)
3-(4-氟苯磺酰胺)-N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique combination of a fluorophenyl group, a sulfonamide linkage, and a tetrahydrobenzothiazole moiety, which endows it with a variety of chemical and biological properties.
科学研究应用
Chemistry
The compound is used as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.
Biology
In biological research, it's employed in studying enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.
Medicine
Medicinal applications include its role as a potential lead compound in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Industry
In industrial chemistry, it serves as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.
作用机制
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The inhibition of CK2 and GSK3β by the compound affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by CK2 and GSK3β . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby potentially inhibiting tumor growth .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the inhibition of tumor growth, given PTEN’s role as a tumor suppressor .
生化分析
Biochemical Properties
The compound 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, causing its deactivation . The compound’s presence can inhibit both kinases simultaneously, preventing PTEN deactivation more efficiently .
Cellular Effects
The compound’s interaction with CK2 and GSK3β enzymes influences cell function by affecting the phosphorylation status of PTEN, a key player in cell signaling pathways . This can impact gene expression and cellular metabolism, as PTEN is known to play a crucial role in these processes .
Molecular Mechanism
The molecular mechanism of action of 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves binding interactions with the CK2 and GSK3β enzymes . By inhibiting these enzymes, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to changes in gene expression and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the 4-fluorophenylsulfonamide derivative through sulfonation reactions.
Benzo[d]thiazole Synthesis: : Concurrently, the benzo[d]thiazole ring system is synthesized via cyclization reactions.
Coupling Reaction: : These two intermediates are then coupled using amide bond-forming reactions, often under catalytic conditions with agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of base (DIPEA, N,N-Diisopropylethylamine).
Industrial Production Methods
The scale-up to industrial production involves optimizing the aforementioned reactions to enhance yield and purity. Continuous-flow synthesis is often employed to maintain consistent reaction conditions and improve safety during large-scale manufacturing.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound is susceptible to oxidative cleavage, particularly at the benzylic positions.
Reduction: : Reduction reactions often target the sulfonamide group, leading to the formation of amines.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include KMnO₄ (potassium permanganate) and H₂O₂ (hydrogen peroxide).
Reduction: : Common reducing agents include LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride).
Substitution: : Conditions vary, but include halogenation reagents like NBS (N-bromosuccinimide) for electrophilic substitutions.
Major Products Formed
Oxidation often yields sulfonic acids or benzamide derivatives.
Reduction can produce various amines or hydroxylated products.
Substitution reactions lead to halogenated compounds or modified benzo[d]thiazole derivatives.
相似化合物的比较
Uniqueness
Compared to similar compounds, 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide's combination of a fluorophenyl group and sulfonamide linkage offers unique electronic and steric properties, enhancing its binding affinity and specificity.
List of Similar Compounds
4-fluorophenylsulfonamido-N-(4-methylbenzothiazol-2-yl)benzamide
3-(3-chlorophenylsulfonamido)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
4-(4-fluorophenyl)-N-(tetrahydrobenzothiazol-2-yl)benzenesulfonamide
This comprehensive overview should give you a solid understanding of the compound and its significance across various fields. Anything else I can add or clarify?
属性
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-13-5-10-18-19(11-13)29-21(23-18)24-20(26)14-3-2-4-16(12-14)25-30(27,28)17-8-6-15(22)7-9-17/h2-4,6-9,12-13,25H,5,10-11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFCKPZEVFOLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2450951.png)


![2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450958.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)
![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)


![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2450970.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)

